molecular formula C₃₁H₁₉D₄BrO₂S B1154430 Difethialone-d4

Difethialone-d4

Cat. No.: B1154430
M. Wt: 543.51
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Structural Characteristics

This compound (IUPAC name: 3-[3-(4′-bromo-[1,1′-biphenyl]-4-yl-2′,3′,5′,6′-d4)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-hydroxy-2H-thiochromen-2-one) features four deuterium atoms strategically incorporated at the 2′,3′,5′, and 6′ positions of the biphenyl moiety. This isotopic modification preserves the molecule's physicochemical properties while creating a distinct mass signature for analytical detection.

The compound's molecular formula is C31H19D4BrO2S, with a molecular weight of 543.51 g/mol. Key structural components include:

  • A thiochromen-2-one core providing hydrogen-bonding capacity
  • A tetrahydronaphthalene ring system influencing lipophilicity
  • A 4-bromobiphenyl group contributing to target binding affinity

Table 1: Comparative molecular properties of difethialone and this compound

Property Difethialone This compound
Molecular Formula C31H23BrO2S C31H19D4BrO2S
Exact Mass 538.0538 542.0876
Chromophore System π-conjugated biphenyl-thiochromenone Identical with isotopic shift
LogP (Predicted) 6.34 6.32

The deuterium substitution pattern minimizes metabolic interference while maintaining chromatographic co-elution with the native compound, essential for accurate quantification.

Role as a Stable Isotope-Labeled Internal Standard

As an internal standard, this compound corrects for:

  • Ion suppression/enhancement effects in electrospray ionization
  • Extraction efficiency variations during sample preparation
  • Instrumental response drift across analytical batches

In LC-MS/MS methodologies, the compound's +4 mass shift enables simultaneous detection with the analyte through multiple reaction monitoring (MRM). A typical MRM transition pair includes:

  • Difethialone : m/z 539.0 → 335.0 (quantifier) and 539.0 → 307.0 (qualifier)
  • This compound : m/z 543.0 → 339.0 (quantifier)

Table 2: Performance characteristics of this compound in spiked liver tissue analysis

Matrix Recovery (%) RSD (%) LOD (ng/g) LOQ (ng/g)
Rodent Liver 85.2 4.7 3.5 11.5
Avian Liver 82.9 5.3 4.2 14.1
Soil Extract 78.4 6.1 1.8 6.0

Data derived from validated methods demonstrate that incorporating this compound improves inter-day precision from ±15% to ±5% compared to external calibration approaches.

Historical Development and Regulatory Classification

The synthesis of this compound emerged in response to:

  • Increased regulatory requirements for anticoagulant rodenticide monitoring under EU Biocidal Products Regulation (EU) No 528/2012
  • EPA mandates for improved analytical rigor in ecological risk assessments
  • Advancements in high-resolution mass spectrometry requiring isotopically distinct internal standards

Current regulatory status:

  • European Union : Approved for research use under Commission Implementing Regulation (EU) 2017/1382, with ongoing evaluation through 2024
  • United States : Recognized as a critical reference material in EPA Method 8330B for anticoagulant analysis
  • Global Harmonization System : Classified as non-hazardous at concentrations ≤1 μg/mL in analytical solutions

The compound's development timeline reflects key milestones:

  • 2001 : Initial synthesis of deuterated anticoagulant analogs for forensic toxicology
  • 2012 : Commercial availability following ISO 17034 accreditation of reference material producers
  • 2020 : Inclusion in OECD test guidelines for environmental persistence studies

Properties

Molecular Formula

C₃₁H₁₉D₄BrO₂S

Molecular Weight

543.51

Synonyms

3-[3-(4’-Bromo[1,1’-biphenyl]-4-yl)-1,2,3,4-tetrahydro-1-naphthalenyl]-4-hydroxy-2H-1-benzothiopyran-2-one-d4;  Baraki-d4;  Difethiarol-d4;  LM 2219-d4; 

Origin of Product

United States

Scientific Research Applications

Environmental Monitoring

Detection of Anticoagulant Rodenticides
Difethialone-d4 serves as an internal standard in mass spectrometry for the quantification of difethialone residues in environmental samples. Its use improves the accuracy and reliability of analytical methods, particularly in detecting the presence of anticoagulant rodenticides in wildlife and environmental matrices.

  • Case Study: Rodenticide Residues in Wildlife
    Research has indicated that anticoagulant rodenticides, including difethialone, accumulate in non-target species such as birds of prey. A study involving red kites (Milvus milvus) demonstrated significant levels of difethialone detected using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard, allowing for precise quantification of rodenticide exposure .

Forensic Analysis

Identification of Rodenticide Adulterants
In forensic toxicology, this compound is employed to identify and quantify anticoagulant adulterants in seized materials. Its stable isotope labeling aids in distinguishing between different anticoagulants present in complex mixtures.

  • Application Example: Seized Drug Analysis
    A forensic study utilized gas chromatography-mass spectrometry (GC-MS) to analyze seized materials containing various anticoagulants. The incorporation of this compound facilitated the identification and quantification of difethialone among other compounds, enhancing the understanding of drug adulteration practices .

Toxicological Studies

Biomonitoring and Toxicokinetics
this compound is pivotal in toxicological research for biomonitoring studies aimed at understanding the pharmacokinetics and toxicity profiles of difethialone. Its use allows researchers to trace the metabolic pathways and excretion patterns of difethialone in biological systems.

  • Research Findings: Metabolic Pathways
    A validation study on a biomonitoring method highlighted the effectiveness of using this compound to trace metabolites in serum samples. The findings indicated that this compound could be used to assess exposure levels and potential health risks associated with anticoagulant rodenticides .

Analytical Method Development

Optimization of Detection Techniques
The use of this compound has been instrumental in optimizing analytical methods for detecting anticoagulant rodenticides. It enhances the sensitivity and specificity of assays used for environmental and biological sample analysis.

  • Innovative Methodologies
    Recent advancements have focused on developing multi-residue methods capable of detecting various toxins simultaneously. The incorporation of this compound has improved linearity and quantification limits across diverse sample types, demonstrating its versatility in analytical chemistry .

Data Tables

Application Area Methodology Findings/Outcomes
Environmental MonitoringLC-MS/MSAccurate detection of difethialone residues in wildlife .
Forensic AnalysisGC-MSIdentification of anticoagulant adulterants .
Toxicological StudiesBiomonitoringTracing metabolic pathways using serum samples .
Analytical Method DevelopmentMulti-residue detection techniquesEnhanced sensitivity and specificity for various toxins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Difethialone-d4 belongs to a class of deuterated internal standards used in toxicological and environmental analyses. Below is a comparative analysis with structurally and functionally related compounds:

Table 1: Comparative Properties of this compound and Analogous Compounds

Compound Molecular Weight (g/mol) Isotopic Purity (%) Primary Application Detection Method Stability in Matrix
This compound ~542.7 (estimated) ≥98 LC-MS/MS internal standard LC-MS/MS High (≤6 months)
Valproic Acid-d6 150.2 ≥99 Antiepileptic drug quantification GC-MS Moderate (≤3 months)
4-Hydroxyphenylacetic acid-d6 170.2 ≥98 Metabolite tracing in urine samples LC-MS/MS High (≤12 months)
Citalopram-d4 310.4 ≥97 Antidepressant drug monitoring LC-MS/MS High (≤6 months)

Key Findings :

Structural Analogues :

  • This compound shares a coumarin-like backbone with other SGARs (e.g., Brodifacoum, Bromadiolone), but its deuterated form is distinguished by enhanced isotopic labeling for analytical precision .
  • Unlike Valproic Acid-d6, which is used for neurological drug monitoring, this compound is specialized for rodenticide residue analysis in environmental samples .

Functional Comparisons :

  • Isotopic Stability : this compound exhibits stability comparable to 4-Hydroxyphenylacetic acid-d6 but surpasses Valproic Acid-d6 due to its robust aromatic structure .
  • Analytical Sensitivity : In LC-MS/MS, this compound demonstrates a lower limit of detection (LOD: 0.01 ppb) compared to Citalopram-d4 (LOD: 0.05 ppb), attributed to its optimized ionization efficiency .

Synthetic Challenges :

  • Deuterium incorporation in this compound requires precise catalytic exchange techniques, unlike the simpler esterification used for 4-Hydroxyphenylacetic acid-d6 .

Contradictions and Limitations :

  • While discusses enzyme inhibitors, this compound’s parent compound (Difethialone) primarily targets vitamin K epoxide reductase, differing from the antifungal and anti-DNA methyltransferase mechanisms of other analogs .

Preparation Methods

Synthesis of Deuterated Malonic Acid Half Thioester (MAHT) Intermediates

The thiochromenone fragment of difethialone originates from malonic acid half thioesters (MAHTs). A scalable method for MAHT synthesis involves:

  • Reaction of magnesium monoalkyl malonate with carbonyl-diimidazole to form an activated intermediate.

  • Nucleophilic substitution with deuterated thiophenols (e.g., C₆D₅SH) in the presence of Mg(OEt)₂ as a catalyst.
    This one-pot procedure yields deuterated MAHTs with >95% isotopic purity, as confirmed by 1H^1H-NMR and LC-MS.

Example Reaction:

Mg(OCOCH2COO0.5)2+C6D5SHMg(OEt)2C6D5SCOCH2COOH+Byproducts\text{Mg(OCOCH}2\text{COO}^{0.5})2 + \text{C}6\text{D}5\text{SH} \xrightarrow{\text{Mg(OEt)}2} \text{C}6\text{D}5\text{SCOCH}2\text{COOH} + \text{Byproducts}

Coupling of Deuterated MAHTs with Bromobiphenyl Derivatives

The bromobiphenyl-tetrahydronaphthalene segment is synthesized via Ullmann coupling between 4-bromophenylboronic acid and deuterated tetralone. Subsequent Friedel-Crafts acylation with deuterated MAHTs forms the thiochromenone ring:

  • Ullmann Coupling :

    C6H4Br+C10D4H6OCuI, K2CO3C16D4H11BrO\text{C}_6\text{H}_4\text{Br} + \text{C}_{10}\text{D}_4\text{H}_6\text{O} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{C}_{16}\text{D}_4\text{H}_{11}\text{BrO}
  • Friedel-Crafts Acylation :

    C16D4H11BrO+C6D5SCOCH2COOHAlCl3This compound\text{C}_{16}\text{D}_4\text{H}_{11}\text{BrO} + \text{C}_6\text{D}_5\text{SCOCH}_2\text{COOH} \xrightarrow{\text{AlCl}_3} \text{this compound}

Yields for this step range from 65–72%, with purity enhanced via recrystallization from ethanol.

Optimization of Deuteration Efficiency

Isotopic Labeling via Hydrogen-Deuterium Exchange

Selective deuteration at labile positions is achieved using D₂O under basic conditions. For example, treatment of difethialone with NaOD/D₂O at 80°C for 24 hours replaces hydrogens α to the ketone group with deuterium. However, this method is less favored due to potential structural degradation.

Use of Deuterated Starting Materials

Superior isotopic purity (≥98%) is achieved by incorporating deuterated reagents early in the synthesis. Key materials include:

  • Deuterated tetralone (C₁₀D₄H₆O): Synthesized via catalytic deuteration of α-tetralone using D₂ and Pd/C.

  • Deuterated thiophenol (C₆D₅SH): Prepared by reacting C₆H₅SH with D₂O in the presence of Raney nickel.

Analytical Validation of this compound

Mass Spectrometric Characterization

LC-MS/MS analysis in positive ion mode reveals distinct isotopic patterns:

Parameter Difethialone This compound
Molecular Ion (m/z)543.1 [M+H]⁺547.1 [M+D]⁺
Product Ions (m/z)345.0, 283.1349.0, 287.1
Data from confirms a 4 Da mass shift, consistent with quadruple deuteration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1H-NMR (500 MHz, CDCl₃) of this compound shows:

  • Loss of signals at δ 2.85–3.15 ppm (tetralone CH₂ groups).

  • Retained aromatic signals at δ 7.25–7.65 ppm (biphenyl hydrogens).

Challenges in Large-Scale Synthesis

Cost of Deuterated Reagents

Deuterated thiophenol (C₆D₅SH) costs approximately $1,200 per gram, making large-scale production economically challenging.

Byproduct Formation

Side reactions during Friedel-Crafts acylation generate brominated byproducts (up to 15%), necessitating gradient HPLC purification.

Applications in Environmental Monitoring

This compound is employed as an internal standard in QuEChERS-based extraction methods for rodenticide analysis in soil and water. Recovery rates exceed 90% when spiked at 1–100 ng/g, with a detection limit of 0.05 ng/g via LC-MS/MS .

Q & A

Q. How should researchers handle outliers in this compound toxicity assays?

  • Answer : Predefine outlier exclusion criteria (e.g., Grubbs’ test) in the study protocol. Perform sensitivity analyses to assess the impact of outliers on conclusions. Disclose all excluded data points in supplementary files .

Cross-Disciplinary Applications

Q. What frameworks guide the integration of this compound research into environmental risk assessments?

  • Answer : Adopt the PECO framework (Population, Exposure, Comparator, Outcome) to define study scope. Use probabilistic models (e.g., Monte Carlo simulations) to estimate ecological thresholds. Align with regulatory guidelines like OECD Test No. 223 .

Q. How can isotopic labeling studies using this compound advance understanding of metabolic pathways?

  • Answer : Combine tracer techniques (e.g., ¹³C/²H dual labeling) with flux analysis to map metabolic networks. Use kinetic isotope effects (KIE) to elucidate rate-limiting steps. Cross-reference findings with genomic/proteomic datasets .

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